6-(Bromomethyl)-1H-indole-3-carbaldehyde
CAS No.:
Cat. No.: VC15933351
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrNO |
|---|---|
| Molecular Weight | 238.08 g/mol |
| IUPAC Name | 6-(bromomethyl)-1H-indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H8BrNO/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H,4H2 |
| Standard InChI Key | SEJHDQLZGOKMNA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1CBr)NC=C2C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-(bromomethyl)-1H-indole-3-carbaldehyde, reflects its core indole structure modified with a bromomethyl (-CHBr) group at position 6 and a formyl (-CHO) group at position 3. The indole nucleus consists of a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Key Structural Features:
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Bromomethyl Group: Enhances electrophilicity, facilitating nucleophilic substitution reactions.
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Carbaldehyde Functionality: Serves as a reactive site for condensation and cyclization reactions.
Spectroscopic and Analytical Data
Data from VulcanChem and PubChem provide critical insights:
The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests balanced solubility in both aqueous and organic media, advantageous for drug design.
Synthesis and Optimization Strategies
Reaction Optimization
Critical parameters for maximizing yield and purity include:
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Temperature Control: Maintaining 0–5°C during bromination to minimize side reactions.
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Solvent Selection: Dichloromethane or carbon tetrachloride for optimal radical stability.
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Catalyst Use: Triethylamine as a base to neutralize HBr byproducts .
Biological Activities and Mechanistic Insights
Antiproliferative Activity
Indole derivatives, including 6-(bromomethyl)-1H-indole-3-carbaldehyde, exhibit pronounced activity against cancer cell lines. In a study by Fawzy et al. , structurally similar compounds demonstrated IC values of 8–15 μM against MCF-7 breast cancer cells, with minimal cytotoxicity toward BALB/3T3 normal fibroblasts. Mechanistically, these compounds inhibit tubulin polymerization and disrupt mitochondrial membrane potential, triggering apoptosis .
Applications in Drug Discovery
Lead Compound for Kinase Inhibitors
The aldehyde moiety serves as a handle for Schiff base formation with lysine residues in kinase ATP-binding pockets. For example, derivatives of this compound have shown 70% inhibition of EGFR kinase at 10 μM .
Prodrug Development
The bromomethyl group can be replaced with biocompatible linkers (e.g., PEG chains) to enhance solubility and target specificity.
| Parameter | Recommendation |
|---|---|
| Storage Conditions | -20°C, inert atmosphere (N) |
| Toxicity Profile | LD (oral, rat): 320 mg/kg |
| Stability | Sensitive to light and moisture |
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